molecular formula C12H12ClNO2 B11869546 Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate

Cat. No.: B11869546
M. Wt: 237.68 g/mol
InChI Key: UINGNMLITCBLFD-UHFFFAOYSA-N
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Description

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate ( 2084074-87-1) is a synthetic indole derivative of significant interest in medicinal chemistry and pharmaceutical research. With a molecular formula of C 11 H 11 ClN 2 O 2 and a molecular weight of 238.67 g/mol, this compound serves as a crucial chemical intermediate for the design and synthesis of novel bioactive molecules . The indole scaffold is a privileged structure in drug discovery, known for its widespread presence in compounds with diverse biological activities . This particular ester, featuring a chloro-substituent and a protected acetic acid side chain, is a versatile building block. Researchers can utilize it to explore structure-activity relationships, particularly in developing potential anticancer agents. Indole derivatives are frequently investigated as inhibitors of tubulin polymerization, a key mechanism for anticancer agents that target the colchicine binding site . The structural features of this compound make it a valuable precursor for creating sophisticated molecules aimed at this and other biological targets. This product is intended for laboratory research and analytical applications only. It is strictly labeled as For Research Use Only (RUO) and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C12H12ClNO2

Molecular Weight

237.68 g/mol

IUPAC Name

methyl 2-(6-chloro-1-methylindol-3-yl)acetate

InChI

InChI=1S/C12H12ClNO2/c1-14-7-8(5-12(15)16-2)10-4-3-9(13)6-11(10)14/h3-4,6-7H,5H2,1-2H3

InChI Key

UINGNMLITCBLFD-UHFFFAOYSA-N

Canonical SMILES

CN1C=C(C2=C1C=C(C=C2)Cl)CC(=O)OC

Origin of Product

United States

Preparation Methods

Classical Alkylation and Esterification Approaches

The most widely reported method for synthesizing methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate involves sequential alkylation and esterification steps starting from 6-chloro-1H-indole derivatives. A representative pathway includes:

  • N-Methylation of 6-Chloroindole :
    Treatment of 6-chloro-1H-indole with methyl iodide (CH₃I) in the presence of a base such as sodium hydride (NaH) in dimethylformamide (DMF) at 0–25°C yields 6-chloro-1-methyl-1H-indole . This step typically achieves >85% conversion within 2–4 hours .

  • Acetic Acid Sidechain Introduction :
    The 3-position of the indole ring is subsequently functionalized via Friedel-Crafts alkylation using chloroacetyl chloride (ClCH₂COCl) in dichloromethane (DCM) with aluminum chloride (AlCl₃) as a catalyst . This generates 2-chloro-1-(6-chloro-1-methyl-1H-indol-3-yl)ethan-1-one as an intermediate.

  • Esterification :
    Reaction of the chlorinated intermediate with methanol (CH₃OH) under basic conditions (e.g., potassium carbonate, K₂CO₃) in refluxing tetrahydrofuran (THF) produces the target ester . Typical reaction conditions and yields are summarized below:

StepReagentsConditionsYield (%)
N-MethylationCH₃I, NaH, DMF0–25°C, 2–4 h85–92
AlkylationClCH₂COCl, AlCl₃, DCM0°C to rt, 6–8 h68–75
EsterificationCH₃OH, K₂CO₃, THFReflux, 12 h78–84

Key challenges in this route include controlling regioselectivity during the Friedel-Crafts reaction and minimizing dimerization of reactive intermediates .

Microwave-Assisted One-Pot Synthesis

Recent advancements in energy-efficient synthesis have enabled the development of a microwave-assisted protocol that consolidates multiple steps into a single reaction vessel:

  • Reaction Setup :
    A mixture of 6-chloro-1H-indole (1.0 equiv), methyl bromoacetate (1.2 equiv), and 1,8-diazabicycloundec-7-ene (DBU, 1.5 equiv) in acetonitrile is irradiated at 120°C for 20–30 minutes .

  • In Situ N-Methylation :
    Simultaneous N-methylation is achieved by adding dimethyl sulfate ((CH₃O)₂SO₂) during the microwave cycle, leveraging the polar reaction medium to enhance reaction kinetics .

Optimized Parameters :

  • Microwave power: 300 W

  • Pressure: 250 psi

  • Cooling: Rapid quench to 25°C post-irradiation

This method reduces total synthesis time from 18–24 hours (conventional) to <1 hour while maintaining yields of 70–75% . Comparative analysis shows significant reductions in byproduct formation compared to thermal methods .

Continuous Flow Microreactor Techniques

To address stability issues with reactive intermediates, microflow technologies have been adapted for large-scale production:

System Configuration :

  • Two micromixer modules (T-type, 500 µm diameter)

  • PTFE tubing reactors (1.0 mm ID, 10 m length)

  • Temperature-controlled zones (0°C and 25°C)

Process Flow :

  • Stream A : 6-Chloro-1-methyl-1H-indole (0.5 M in DCM) + AlCl₃ (1.2 equiv)

  • Stream B : Chloroacetyl chloride (0.6 M in DCM)

  • Mixing at 0°C → Formation of acylium ion intermediate

  • Methanol quench at 25°C → Immediate esterification

This approach achieves 82% yield with residence times of <2 minutes per step, effectively suppressing oligomerization side reactions observed in batch processes .

Biocatalytic Alternatives

Emerging enzymatic methods utilize modified lipases for the esterification step:

Procedure :

  • Substrate: 2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid

  • Catalyst: Immobilized Candida antarctica lipase B (Novozym 435)

  • Acyl donor: Methyl acetate (2.0 equiv)

  • Solvent: tert-Butyl methyl ether (TBME)

  • Conditions: 40°C, 24 h, 300 rpm shaking

Performance Metrics :

  • Conversion: 91%

  • Enzyme recyclability: >5 cycles with <10% activity loss

This green chemistry approach eliminates the need for harsh acids/bases and reduces waste generation compared to traditional esterification methods .

Comparative Analysis of Methodologies

A systematic evaluation of the four primary methods reveals critical trade-offs:

MethodDurationYield (%)Purity (%)Scalability
Classical Alkylation18–24 h78–8495–97Pilot-scale
Microwave-Assisted0.5–1 h70–7592–94Lab-scale
Microreactor0.5 h8298–99Industrial
Biocatalytic24 h9199+Lab-scale

Microreactor technology currently offers the best balance of speed, yield, and scalability for industrial applications, while biocatalytic methods show promise for high-purity pharmaceutical synthesis .

Characterization and Quality Control

Critical analytical data for verifying successful synthesis:

Spectroscopic Profiles :

  • ¹H NMR (400 MHz, CDCl₃): δ 3.72 (s, 3H, OCH₃), 3.81 (s, 3H, NCH₃), 3.92 (s, 2H, CH₂CO), 6.92–7.45 (m, 3H, aromatic)

  • IR (KBr): 1745 cm⁻¹ (ester C=O), 1612 cm⁻¹ (indole C=C)

Chromatographic Standards :

  • HPLC: Rt = 8.2 min (C18 column, 70:30 MeOH:H₂O)

  • Purity threshold: ≥95% for pharmaceutical applications

Chemical Reactions Analysis

Ester Hydrolysis

The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid:

ConditionReagentsProductYield
Acidic hydrolysisH₂SO₄, H₂O/THF2-(6-Chloro-1-methyl-1H-indol-3-yl)acetic acid~85%2
Basic hydrolysisNaOH, MeOH/H₂OSame as above~90%2

This reaction is critical for generating bioactive carboxylic acid derivatives2.

Nucleophilic Aromatic Substitution (NAS) at Chlorine

The 6-chloro substituent participates in palladium-catalyzed cross-coupling reactions:

Reaction TypeConditionsProduct
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid6-Aryl-substituted indole
Buchwald-Hartwig AminationPd₂(dba)₃, Xantphos, amine6-Amino-substituted indole

These reactions require high temperatures (80–120°C) and are facilitated by electron-withdrawing groups32.

Electrophilic Substitution on the Indole Ring

The indole’s 4- and 7-positions are activated for electrophilic attack despite electron-withdrawing substituents:

ReactionReagentsSite
NitrationHNO₃, H₂SO₄4-Position
SulfonationSO₃, H₂SO₄7-Position

The N-methyl group enhances ring stability, reducing oligomerization risks3.

Functionalization via Ester Derivatives

The ester group serves as a handle for further transformations:

ReactionReagentsProduct
ReductionLiAlH₄2-(6-Chloro-1-methyl-1H-indol-3-yl)ethanol
Amide FormationNH₃, EDCI/HOBtCorresponding acetamide

Microflow-Enhanced Reactions

Microflow reactors optimize reactions involving unstable intermediates (e.g., (indol-3-yl)methyl cations), minimizing side products like dimers3.

Stability and Reaction Optimization

  • Thermal Stability : The compound decomposes above 200°C, requiring controlled conditions for high-temperature reactions[^3].

  • pH Sensitivity : The ester group hydrolyzes rapidly under strongly acidic/basic conditions, necessitating neutral pH for storage2.

Comparative Reactivity of Analogues

CompoundChlorine PositionReactivity with NAS
Methyl 2-(5-chloro-1H-indol-3-yl)acetate5Lower
Methyl 2-(7-chloro-1H-indol-3-yl)acetate7Moderate

The 6-chloro derivative exhibits superior reactivity in cross-coupling due to electronic and steric factors32.

Footnotes

Scientific Research Applications

Biological Activities

Research indicates that indole derivatives, including methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate, exhibit a range of biological activities:

  • Antimicrobial Activity :
    • Indole derivatives have shown significant antibacterial and antifungal properties. Studies indicate that this compound can inhibit the growth of various microbial strains, making it a candidate for developing new antimicrobial agents .
  • Antitumor Properties :
    • The compound has been evaluated for its cytotoxic effects against cancer cell lines. Research suggests that it may induce apoptosis in tumor cells, thus holding promise as an anticancer agent .
  • Neuropharmacological Effects :
    • Indole derivatives are known to interact with serotonin receptors. This compound has been studied for its potential as a selective serotonin receptor modulator, which could have implications in treating mood disorders .

Case Study 1: Antimicrobial Evaluation

A study conducted on various indole derivatives, including this compound, demonstrated potent activity against drug-resistant strains of bacteria such as Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) was found to be significantly lower than that of conventional antibiotics, indicating its potential as a new antimicrobial agent .

Case Study 2: Anticancer Activity

In vitro studies on human cancer cell lines (e.g., breast and colon cancer) revealed that this compound induced cell cycle arrest and apoptosis. The mechanism was linked to the activation of caspase pathways and downregulation of anti-apoptotic proteins .

Mechanism of Action

The mechanism of action of methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate involves its interaction with specific molecular targets and pathways. The indole nucleus can bind to various receptors and enzymes, influencing biological processes. For instance, indole derivatives have been shown to inhibit enzymes like aldose reductase and cyclooxygenase, which are involved in inflammatory pathways .

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural Variations and Key Differences

The target compound is compared to structurally related indole derivatives (Table 1), focusing on substituent positions, functional groups, and physicochemical properties.

Table 1: Structural and Functional Comparison of Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate with Analogs
Compound Name CAS Number Molecular Formula Substituents (Indole Ring) Functional Group Melting Point (°C) Key References
This compound Not provided C₁₂H₁₂ClNO₂ 6-Cl, 1-Me Acetate ester -
Methyl 2-(5-methoxy-2-methyl-1H-indol-3-yl)acetate 7588-36-5 C₁₃H₁₅NO₃ 5-OMe, 2-Me Acetate ester -
Methyl 2-(1-methyl-1H-indol-3-yl)acetate 58665-00-2 C₁₂H₁₃NO₂ 1-Me Acetate ester -
Methyl 2-(5-chloro-1H-indol-3-yl)acetate 74339-45-0 C₁₁H₁₀ClNO₂ 5-Cl Acetate ester -
Methyl 2-(1H-indol-3-yl)-2-oxoacetate (3o) - C₁₁H₉NO₃ None Oxoacetate ester 73–74

Substituent Effects on Physicochemical Properties

  • Chloro vs. Methoxy Groups : The 6-chloro substituent in the target compound increases lipophilicity and electron-withdrawing effects compared to the 5-methoxy group in the analog from . Methoxy groups enhance solubility but reduce metabolic stability .
  • Positional Isomerism : The 5-chloro analog (CAS 74339-45-0) lacks the 1-methyl group, making it more susceptible to oxidation at the N1 position. The 6-chloro substitution in the target compound may influence π-π stacking interactions in biological systems .
  • Ester vs. Oxoacetate : Methyl 2-(1H-indol-3-yl)-2-oxoacetate (3o) contains a ketone group, which reduces steric hindrance but increases reactivity compared to the acetate ester in the target compound .

Biological Activity

Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate is a compound of significant interest in medicinal chemistry due to its unique indole structure and potential therapeutic applications. This article explores its biological activities, mechanisms of action, and related research findings.

  • Molecular Formula : C₁₁H₁₀ClNO₂
  • Molecular Weight : 239.68 g/mol
  • CAS Number : 53859-25-9
  • LogP : 2.54

These properties contribute to its solubility and permeability, which are crucial for its biological activity.

Antimicrobial Properties

Research indicates that indole derivatives, including this compound, exhibit notable antimicrobial activities. Studies have shown that these compounds can possess both antibacterial and antifungal effects, making them potential candidates for treating infections caused by resistant strains of bacteria and fungi .

Anticancer Activity

The compound has been investigated for its anticancer properties. The indole moiety is known to influence various biological pathways related to cancer cell proliferation and apoptosis. Specifically, this compound may inhibit key enzymes involved in tumor growth, including Glycogen Synthase Kinase 3β (GSK-3β), which is overexpressed in certain cancers .

The mechanisms by which this compound exerts its biological effects are still under investigation. However, several studies suggest the following potential pathways:

  • Enzyme Inhibition : The compound may inhibit specific kinases involved in cell signaling pathways that regulate growth and survival in cancer cells.
  • Induction of Apoptosis : It may promote programmed cell death in malignant cells through mitochondrial pathways.
  • Antioxidant Activity : The compound could exhibit antioxidant properties, reducing oxidative stress within cells.

Comparative Analysis with Similar Compounds

To better understand the unique properties of this compound, a comparative analysis with similar indole derivatives is essential.

Compound NameCAS NumberSimilarity Index
Methyl 2-(1H-indol-3-yl)acetate1912-33-00.96
Methyl 2-(1-methyl-1H-indol-3-yl)acetate58665-00-20.95
Ethyl 2-(1H-indol-3-yl)acetate77882–50.96
Methyl 3-(1H-indol-3-yl)propanoate5548–09–40.96
Methyl 2-(5-chloroindolyl)-acetate74339–45–00.88

The unique chloro substitution at the sixth position of the indole ring may enhance the selectivity and efficacy of this compound compared to other derivatives lacking this modification .

Case Studies and Research Findings

Several studies have provided insights into the biological activities of this compound:

  • Study on Anticancer Activity : A study demonstrated that compounds similar to this compound exhibited significant inhibitory effects on GSK-3β, with some derivatives showing IC50 values as low as 0.23±0.04nM0.23\pm 0.04\,\text{nM}. This suggests a strong potential for development as anticancer agents .
  • Antimicrobial Assays : In vitro assays indicated that methyl indole derivatives could inhibit the growth of various bacterial strains, showcasing their potential as novel antimicrobial agents .

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 2-(6-chloro-1-methyl-1H-indol-3-yl)acetate, and how can reaction conditions be optimized?

  • Methodological Answer : The synthesis typically involves indole functionalization at the 3-position. A common approach is acetylation of 6-chloro-1-methylindole using acetic anhydride or acetyl chloride in the presence of a base (e.g., pyridine) to introduce the acetate group. Optimization parameters include:

  • Temperature : Maintaining 0–5°C during acetylation to minimize side reactions.
  • Catalyst : Lewis acids like ZnCl₂ may enhance regioselectivity.
  • Solvent : Anhydrous dichloromethane or THF to avoid hydrolysis.
    Post-reaction, purification via column chromatography (silica gel, hexane/ethyl acetate gradient) ensures high purity .

Q. How should researchers safely handle and store this compound in laboratory settings?

  • Methodological Answer :

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to prevent skin/eye contact. Use respiratory protection if airborne particles are generated .
  • Storage : Store in airtight containers under inert gas (N₂/Ar) at 2–8°C to prevent degradation. Avoid exposure to moisture or light .
  • First Aid : In case of contact, rinse eyes with water for 15 minutes; wash skin with soap and water. Ensure eyewash stations and showers are accessible .

Q. What spectroscopic techniques are critical for characterizing this compound, and how should data discrepancies be addressed?

  • Methodological Answer :

  • NMR : ¹H/¹³C NMR (CDCl₃) identifies indole protons (δ 7.1–7.5 ppm) and methyl/acetate groups (δ 2.1–3.8 ppm). Discrepancies in splitting patterns may arise from tautomerism; use variable-temperature NMR to confirm assignments .
  • IR : Confirm ester C=O stretch (~1740 cm⁻¹) and indole N-H stretch (~3400 cm⁻¹).
  • Mass Spec : High-resolution MS (HRMS) validates molecular ion [M+H]⁺ at m/z 238.0495 (C₁₂H₁₂ClNO₂). Cross-check with theoretical values to resolve impurities .

Advanced Research Questions

Q. What crystallographic techniques are suitable for determining the molecular structure of this compound, and how can SHELX programs be applied in refinement?

  • Methodological Answer :

  • Data Collection : Use single-crystal X-ray diffraction (Cu-Kα radiation, λ = 1.54178 Å) at 100 K to minimize thermal motion.
  • Structure Solution : Employ SHELXD for phase problem resolution via direct methods. SHELXL refines anisotropic displacement parameters and validates geometry (e.g., bond angles, torsions).
  • Validation : Check R-factor convergence (<5%) and residual electron density (<0.5 eÅ⁻³). Use WinGX for visualization and ORTEP for ellipsoid plots .

Q. How can computational chemistry predict the reactivity or electronic properties of this indole derivative?

  • Methodological Answer :

  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to compute frontier molecular orbitals (HOMO/LUMO) and electrostatic potential maps. This predicts nucleophilic/electrophilic sites for derivatization.
  • Molecular Docking : Simulate interactions with biological targets (e.g., enzymes) using AutoDock Vina. Adjust protonation states (pH 7.4) and solvation models (e.g., PBS) for accuracy .

Q. What strategies resolve contradictions in biological activity data (e.g., antimicrobial assays) for this compound?

  • Methodological Answer :

  • Dose-Response Curves : Perform triplicate MIC (Minimum Inhibitory Concentration) assays against S. aureus and E. coli to establish reproducibility.
  • Control Experiments : Compare with structurally similar analogs (e.g., 6-methoxy or 5-bromo derivatives) to isolate electronic effects.
  • Metabolic Stability : Use LC-MS/MS to assess compound degradation in serum over 24 hours, correlating stability with observed bioactivity .

Q. How does the chloro-substituent influence the compound’s stability under varying pH conditions?

  • Methodological Answer :

  • Kinetic Studies : Monitor degradation via HPLC at pH 2 (simulated gastric fluid), 7.4 (blood), and 10 (intestinal).
  • Mechanistic Insight : Chloro groups increase electron-withdrawing effects, accelerating hydrolysis in basic conditions. Use Arrhenius plots to model temperature-dependent degradation .

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